Superior Enantioselectivity in Asymmetric Michael Additions vs. Six-Membered Ring Analog
In cinchona alkaloid-catalyzed asymmetric Michael additions to methyl vinyl ketone, ethyl 2-oxocyclopentanecarboxylate achieves 83% enantiomeric excess (ee), outperforming ethyl 2-oxocyclohexanecarboxylate (80% ee) under identical conditions (catalyst:reactant ratio of 1:500) [1].
| Evidence Dimension | Enantioselectivity (% ee) in asymmetric Michael addition |
|---|---|
| Target Compound Data | 83% ee |
| Comparator Or Baseline | Ethyl 2-oxocyclohexanecarboxylate: 80% ee |
| Quantified Difference | 3 percentage points higher |
| Conditions | Cinchona alkaloid catalyst, methyl vinyl ketone, 1:500 catalyst:reactant ratio |
Why This Matters
This 3% ee difference can be critical in pharmaceutical synthesis where enantiopurity directly impacts drug efficacy and regulatory approval.
- [1] Szöllősi, G., Bartók, M., & Felföldi, K. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-618. View Source
